2,3-Dehydro Ofloxacin
Overview
Description
2,3-Dehydro Ofloxacin is a derivative of the well-known fluoroquinolone antibiotic, ofloxacin. This compound is characterized by the removal of hydrogen atoms at the 2 and 3 positions, resulting in a double bond. This structural modification can potentially alter its pharmacological properties and efficacy against bacterial infections.
Mechanism of Action
Target of Action
2,3-Dehydro Ofloxacin, like its parent compound Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription as they prevent the excessive supercoiling of DNA .
Mode of Action
This compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the normal cell division process, leading to the death of the bacterial cells .
Biochemical Pathways
It is known that the inhibition of dna gyrase and topoisomerase iv disrupts dna replication and transcription, which are vital processes in the bacterial cell life cycle .
Pharmacokinetics
The pharmacokinetics of Ofloxacin, which may be similar for this compound, are characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The elimination of Ofloxacin is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication and transcription, the compound effectively halts the life cycle of the bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that photolytic and photocatalytic treatments can degrade Ofloxacin, potentially affecting its antimicrobial activity
Biochemical Analysis
Biochemical Properties
2,3-Dehydro Ofloxacin plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial in preventing the excessive supercoiling of DNA during replication or transcription .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, which halts DNA replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the supercoiling activity of bacterial DNA gyrase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the solubility of Ofloxacin increases almost linearly with the increase of the temperature, while the hydronation constants decrease .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DNA gyrase and topoisomerase IV
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Ofloxacin typically involves a multi-step process starting from ofloxacin. The key steps include:
Oxidation: The initial step involves the oxidation of ofloxacin to introduce a double bond at the 2,3 positions.
Purification: The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dehydro Ofloxacin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: The double bond can be reduced back to a single bond.
Substitution: Functional groups can be introduced at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the double bond to a single bond.
Scientific Research Applications
2,3-Dehydro Ofloxacin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on fluoroquinolone antibiotics.
Biology: Investigated for its potential antibacterial activity and mechanism of action.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new antibiotics and in the study of drug resistance mechanisms.
Comparison with Similar Compounds
Ofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Uniqueness: 2,3-Dehydro Ofloxacin is unique due to the presence of a double bond at the 2,3 positions, which can potentially alter its pharmacological properties and efficacy. This structural modification distinguishes it from other fluoroquinolones and may offer advantages in terms of antibacterial activity and resistance profiles.
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVZMAABIXCZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554319 | |
Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115841-55-9 | |
Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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